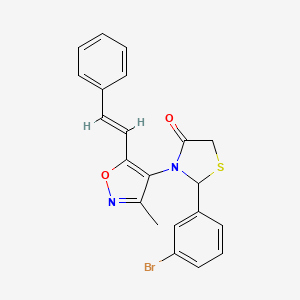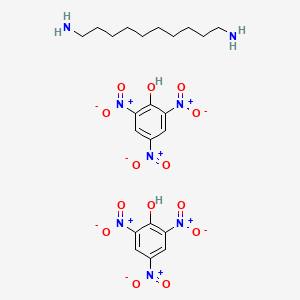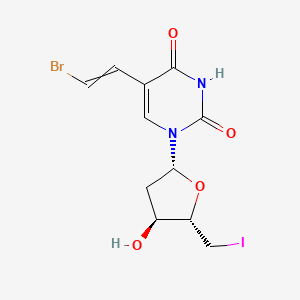
5-(2-Bromoethenyl)-2',5'-dideoxy-5'-iodouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with modifications that include a bromoethenyl group and an iodine atom. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine typically involves multiple steps. One common approach starts with the protection of the hydroxyl groups of uridine, followed by iodination at the 5’ position. The bromoethenyl group is then introduced via a palladium-catalyzed coupling reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or thiols, typically under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a dehalogenated product.
科学的研究の応用
5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent due to its structural similarity to thymidine.
Medicine: Investigated for its potential use in antiviral therapies, particularly against herpes viruses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the elongation of the viral DNA strand, thereby inhibiting viral replication. The compound targets viral thymidine kinase, which phosphorylates it to its active triphosphate form.
類似化合物との比較
Similar Compounds
Brivudine: Another nucleoside analog with antiviral properties.
Idoxuridine: Used in the treatment of herpes simplex virus infections.
Trifluridine: Employed in the treatment of viral eye infections.
Uniqueness
5-(2-Bromoethenyl)-2’,5’-dideoxy-5’-iodouridine is unique due to its specific modifications, which confer distinct antiviral properties and make it a valuable tool in scientific research. Its ability to act as a chain terminator in viral DNA synthesis sets it apart from other nucleoside analogs.
特性
CAS番号 |
80646-47-5 |
|---|---|
分子式 |
C11H12BrIN2O4 |
分子量 |
443.03 g/mol |
IUPAC名 |
5-(2-bromoethenyl)-1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12BrIN2O4/c12-2-1-6-5-15(11(18)14-10(6)17)9-3-7(16)8(4-13)19-9/h1-2,5,7-9,16H,3-4H2,(H,14,17,18)/t7-,8+,9+/m0/s1 |
InChIキー |
PPVHTYZLDYEMNP-DJLDLDEBSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=CBr)CI)O |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CI)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)
![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)

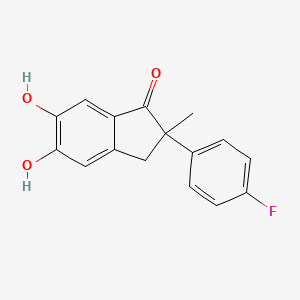
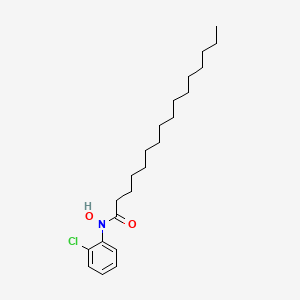
![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)

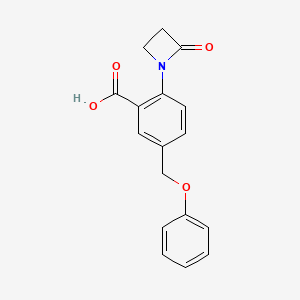
-lambda~5~-phosphane](/img/structure/B14428033.png)
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
